(8R,11R,12R,16RS)-Misoprostol-d5
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Overview
Description
(8R,11R,12R,16RS)-Misoprostol-d5 is a deuterated analogue of Misoprostol, a synthetic prostaglandin E1 (PGE1) analogue. This compound is labeled with deuterium, which is a stable isotope of hydrogen. The deuterium labeling is used to trace the metabolic pathways and to study the pharmacokinetics of the compound. Misoprostol itself is widely known for its use in the prevention of gastric ulcers, induction of labor, and as an abortifacient.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,11R,12R,16RS)-Misoprostol-d5 involves the incorporation of deuterium atoms into the Misoprostol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced purification techniques to ensure the final product meets the required specifications. The production process is optimized for yield and cost-effectiveness, ensuring the compound is available for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(8R,11R,12R,16RS)-Misoprostol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound
Scientific Research Applications
(8R,11R,12R,16RS)-Misoprostol-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the compound’s structure and properties.
Biology: Employed in metabolic studies to trace the compound’s pathways in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Misoprostol.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of (8R,11R,12R,16RS)-Misoprostol-d5 is similar to that of Misoprostol. It binds to prostaglandin receptors in the body, leading to various physiological effects. These effects include the inhibition of gastric acid secretion, stimulation of uterine contractions, and induction of labor. The deuterium labeling allows researchers to study the compound’s interactions with molecular targets and pathways in greater detail.
Comparison with Similar Compounds
Similar Compounds
Misoprostol: The non-deuterated form of (8R,11R,12R,16RS)-Misoprostol-d5.
Misoprostol Acid: A metabolite of Misoprostol.
Misoprostol Acid-d5: Another deuterated analogue of Misoprostol.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make the compound more stable and allow for precise tracing in metabolic studies. This makes this compound a valuable tool in scientific research, particularly in the fields of pharmacokinetics and drug development.
Properties
Molecular Formula |
C22H38O5 |
---|---|
Molecular Weight |
387.6 g/mol |
IUPAC Name |
methyl 7-[(1R,2R,3R)-2-[(E)-5,5-dideuterio-4-hydroxy-4-(trideuteriomethyl)oct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22?/m1/s1/i2D3,14D2 |
InChI Key |
OJLOPKGSLYJEMD-ZHGGQIFTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)(C([2H])([2H])CCC)O |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |
Origin of Product |
United States |
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